molecular formula C15H24O3Si B3105383 Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate CAS No. 153025-65-1

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate

Cat. No.: B3105383
CAS No.: 153025-65-1
M. Wt: 280.43 g/mol
InChI Key: ZJJMIOGRUQQIQZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is a complex organic compound It’s known that similar compounds are often used as intermediates in organic synthesis .

Mode of Action

Compounds with similar structures have been used as aldol donors and acceptors in the stereocontrolled production of erythrose . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that similar compounds play a role in the synthesis of complex organic molecules .

Result of Action

It’s known that similar compounds are used as intermediates in the synthesis of other complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((trimethylsilyl)oxy)benzoate
  • Ethyl 4-((tert-butyldiphenylsilyl)oxy)benzoate

Uniqueness

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is unique due to its balance of stability and reactivity. The tert-butyldimethylsilyl group is more hydrolytically stable compared to trimethylsilyl groups, making it a preferred choice for protecting alcohols in complex synthetic routes .

Properties

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJMIOGRUQQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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